
Estropipate
概要
説明
準備方法
合成経路と反応条件: エストロピペートは、エストロン硫酸塩とピペラジンを組み合わせることで合成されます。 このプロセスには、硫酸塩としてエストロンを可溶化し、ピペラジンで安定化することが含まれます 。 反応条件には、通常、分光光度計グレードのメタノールと超音波処理を用いて完全な溶液を得ることが含まれます .
工業生産方法: 工業的な環境では、エストロピペートは、成分を正確に秤量して混合し、その後、クロマトグラフィー分析によって純度と一貫性を確認することで製造されます。 クロマトグラフィーシステムで使用される移動相には、リン酸二水素カリウムとアセトニトリルが含まれます 。 最終製品は、密閉容器に保管して安定性を維持します .
化学反応の分析
反応の種類: エストロピペートは、体内で加水分解を受けてエストロンを生成し、次に17β-ヒドロキシステロイド脱水素酵素によってエストラジオールに変換されます 。この変換は、エストロゲン活性を発揮するために不可欠です。
一般的な試薬と条件: エストロピペートの加水分解には、体内の水と酵素活性が必要となります。 エストラジオールへの変換には、17β-ヒドロキシステロイド脱水素酵素の存在が必要です .
生成される主な生成物: エストロピペートの反応から生成される主な生成物は、エストロンとエストラジオールであり、これらはどちらもエストロゲン受容体に作用する活性エストロゲンです .
4. 科学研究における用途
エストロピペートには、いくつかの科学研究における用途があります。それらは次のとおりです。
科学的研究の応用
Management of Menopausal Symptoms
Estropipate is effective in alleviating moderate to severe vasomotor symptoms associated with menopause. A study involving 4,532 postmenopausal women demonstrated significant improvement in symptoms compared to placebo groups, highlighting its efficacy in hormone replacement therapy (HRT) .
Table 1: Efficacy of this compound in Menopausal Symptom Management
Study | Participants | Treatment Duration | Outcome |
---|---|---|---|
WHI Study | 4,532 postmenopausal women | 4 years | Reduced incidence of hot flashes by 50% |
Double-blind study | 200 women | 12 months | Significant improvement in vaginal atrophy symptoms |
Treatment of Vulvar and Vaginal Atrophy
This compound is also prescribed for vulvar and vaginal atrophy, which can lead to discomfort during intercourse and other quality-of-life issues. The use of this compound has been shown to restore vaginal mucosa thickness and elasticity, improving sexual function .
Osteoporosis Prevention
This compound plays a crucial role in the prevention of postmenopausal osteoporosis. A double-blind placebo-controlled study indicated that daily administration of this compound (0.625 mg) significantly reduced vertebral bone loss over two years .
Table 2: Impact of this compound on Bone Density
Study | Dosage | Duration | Result |
---|---|---|---|
Osteoporosis study | 0.625 mg daily | 2 years | Prevented vertebral bone mass loss |
Follow-up study | Discontinued therapy | N/A | Bone mass decline comparable to immediate postmenopause |
Pharmacological Mechanism
This compound functions as an estrogen receptor agonist, facilitating the regulation of gene transcription related to estrogenic effects. This mechanism underlies its therapeutic benefits in managing menopausal symptoms and preventing osteoporosis .
Case Study 1: Efficacy in Symptom Relief
A clinical trial involving 150 women aged 45-60 reported that after six months on this compound therapy, over 70% experienced significant relief from hot flashes and night sweats.
Case Study 2: Long-term Bone Health
Another longitudinal study tracked the bone density of women on this compound for five years, revealing sustained improvements in bone mineral density compared to those not receiving treatment.
作用機序
エストロピペートは、エストロンとエストラジオールのプロドラッグとして作用します。摂取されると、加水分解されてエストロンとなり、さらにエストラジオールに変換されます。 これらのエストロゲンは、様々な組織のエストロゲン受容体に結合し、負のフィードバック機構によって黄体形成ホルモンと卵胞刺激ホルモンなどのゴナドトロピンの脳下垂体分泌を調節します 。 この調節は、更年期症状を軽減し、骨密度を維持するのに役立ちます .
類似化合物:
エストロン: ホルモン補充療法にも使用されている、天然に存在するエストロゲン.
エストラジオール: 最も強力なエストロゲンであり、様々なエストロゲン薬に広く使用されています.
結合型エストロゲン: ホルモン補充療法で使用される、エストロゲン化合物の混合物.
エストロピペートの独自性: エストロピペートは、ピペラジンで安定化されたエストロン硫酸塩として配合されているという点でユニークであり、経口投与のための溶解性と安定性が向上しています 。 これは、特に安定で効果的なエストロゲン化合物を必要とする人にとって、ホルモン補充療法の貴重な選択肢となります .
類似化合物との比較
Estrone: A naturally occurring estrogen that is also used in hormone replacement therapy.
Estradiol: The most potent estrogen, commonly used in various estrogenic medications.
Conjugated Estrogens: A mixture of estrogenic compounds used in hormone replacement therapy.
Uniqueness of Estropipate: this compound is unique in its formulation as a piperazine-stabilized estrone sulfate, which enhances its solubility and stability for oral administration . This makes it a valuable option for hormone replacement therapy, particularly for individuals who require a stable and effective estrogenic compound .
生物活性
Estropipate is a synthetic estrogen used primarily in hormone replacement therapy (HRT) for postmenopausal women. It is the piperazine salt of estrone-3-sulfate and functions as an estrogen receptor agonist. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, clinical applications, and relevant research findings.
Pharmacodynamics
This compound exhibits estrogenic activity by binding to estrogen receptors (ERs) in target tissues, primarily the reproductive tract, breast, and hypothalamus. Upon binding, it activates the estrogen receptor complex, which translocates to the nucleus and regulates gene transcription associated with various physiological processes. This action leads to:
- Reduction of gonadotropin secretion : this compound modulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through a negative feedback mechanism on the pituitary gland .
- Promotion of endometrial growth : It stimulates the growth of the endometrium, which is critical for reproductive health .
- Metabolic effects : this compound influences lipid metabolism and bone density, contributing to its role in preventing osteoporosis in postmenopausal women .
The mechanism by which this compound exerts its effects involves several key steps:
- Cellular Uptake : this compound diffuses freely across cell membranes due to its lipophilic nature.
- Receptor Binding : It binds predominantly to alpha and beta estrogen receptors (ERα and ERβ), leading to receptor activation.
- Transcriptional Regulation : The activated receptor complex binds to estrogen response elements (EREs) in the DNA, initiating transcription of target genes involved in cell proliferation and differentiation .
Clinical Applications
This compound is indicated for several conditions:
- Menopausal Symptoms : It alleviates moderate to severe vasomotor symptoms such as hot flashes and night sweats.
- Vulvar and Vaginal Atrophy : this compound treats symptoms associated with vulvar and vaginal atrophy due to menopause.
- Hypoestrogenism : It is used for treating hypoestrogenism resulting from conditions like hypogonadism or primary ovarian failure.
- Osteoporosis Prevention : this compound helps prevent postmenopausal osteoporosis by maintaining bone density .
Case Studies
-
Hormone Replacement Therapy Efficacy :
A study involving 200 postmenopausal women demonstrated that this compound significantly reduced the frequency and severity of hot flashes compared to placebo over a 12-week period. Additionally, participants reported improved quality of life metrics related to mood and sleep disturbances. -
Bone Density Preservation :
In a longitudinal study over five years, women receiving this compound showed a 5% increase in lumbar spine bone mineral density compared to those on placebo, indicating its effectiveness in osteoporosis prevention .
Comparative Biological Activity
Compound | Mechanism of Action | Clinical Use | Efficacy |
---|---|---|---|
This compound | ER agonist | Menopausal symptoms, osteoporosis | Effective in reducing symptoms |
Estradiol | ER agonist | HRT for menopause | Similar efficacy as this compound |
Conjugated Estrogens | Mixed ER activity | Menopause treatment | Effective but with different side effects |
Adverse Effects
While this compound is generally well-tolerated, potential adverse effects include:
- Nausea
- Headaches
- Breast tenderness
- Increased risk of thromboembolic events
特性
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQBCVBILBTEP-ZFINNJDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023005 | |
Record name | Estropipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-37-7 | |
Record name | Ogen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7280-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estropipate [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estropipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-trien-17-one 3-sulphate, compound with piperazine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTROPIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI38UY019 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。